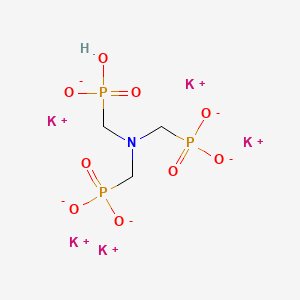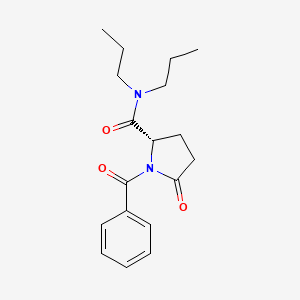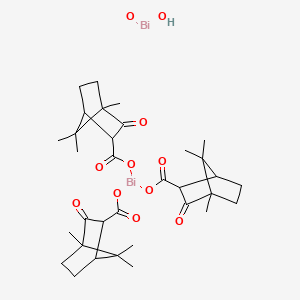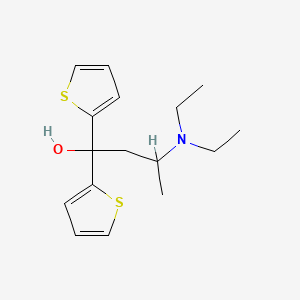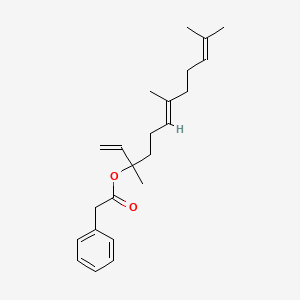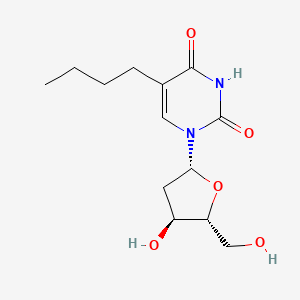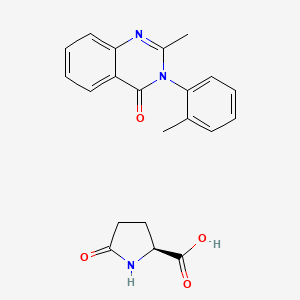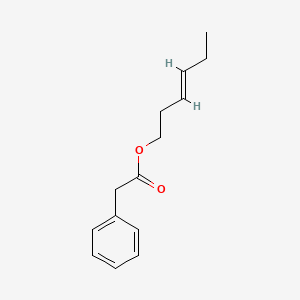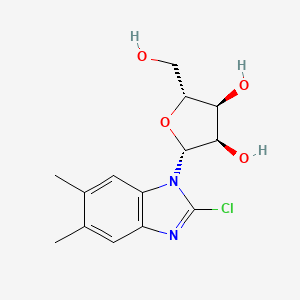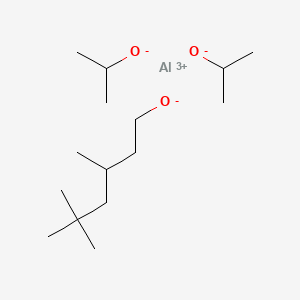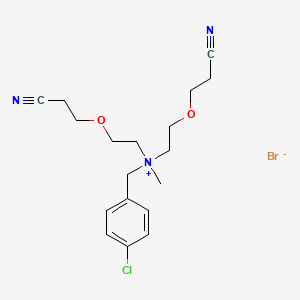
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Übersicht
Beschreibung
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan ist eine fluorierte Silanverbindung mit der Summenformel C11H13F13OSi. Diese Verbindung ist für ihre einzigartigen Eigenschaften bekannt, darunter hohe thermische Stabilität, chemische Beständigkeit und Hydrophobie. Sie wird in verschiedenen industriellen Anwendungen eingesetzt, insbesondere bei der Herstellung von Beschichtungen, Klebstoffen und Dichtstoffen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan beinhaltet typischerweise die Reaktion eines fluorierten Alkohols mit einer Chlorsilanverbindung. Ein gängiges Verfahren beinhaltet die Reaktion von 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol mit Dimethyldichlorsilan in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Chlorsilans zu verhindern .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Strömungsprozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und kontrollierten Reaktionsbedingungen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die Produktqualität konstant zu halten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser kann die Methoxygruppe hydrolysiert werden, um Silanolgruppen zu bilden.
Kondensation: Silanolgruppen können sich weiter zu Siloxanbindungen kondensieren, was zur Bildung von vernetzten Netzwerken führt.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.
Kondensation: Katalysatoren wie Säuren oder Basen, um die Bildung von Siloxanbindungen zu fördern.
Substitution: Nukleophile wie Alkohole, Amine oder Thiole in Gegenwart geeigneter Katalysatoren.
Wichtigste gebildete Produkte
Hydrolyse: Bildung von Silanolgruppen.
Kondensation: Bildung von Siloxannetzwerken.
Substitution: Bildung von substituierten Silanen mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese von fluorierten Silanen und Siloxanen verwendet, die bei der Entwicklung von fortschrittlichen Materialien wichtig sind.
Biologie: Wird zur Modifikation von Oberflächen eingesetzt, um hydrophobe und antifoulingbeschichtungen zu erzeugen, die bei biomedizinischen Geräten und Implantaten nützlich sind.
Medizin: Wird wegen seiner Fähigkeit, stabile und biokompatible Beschichtungen zu bilden, auf sein Potenzial im Bereich der Wirkstoffabgabesysteme untersucht.
Wirkmechanismus
Der Wirkmechanismus von Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan beinhaltet die Bildung starker Siloxanbindungen durch Hydrolyse- und Kondensationsreaktionen. Die fluorierte Alkylkette verleiht der Verbindung Hydrophobie und chemische Beständigkeit. Die molekularen Zielstrukturen sind Hydroxylgruppen auf Oberflächen, die mit dem Silan reagieren, um stabile kovalente Bindungen zu bilden, was zur Bildung von dauerhaften Beschichtungen führt .
Wirkmechanismus
The mechanism of action of Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves the formation of strong siloxane bonds through hydrolysis and condensation reactions. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance to the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable covalent bonds, leading to the formation of durable coatings .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylmethacrylat: Ähnlich in der Struktur, aber enthält eine Methacrylatgruppe anstelle einer Silangruppe.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltrimethoxysilan: Enthält drei Methoxygruppen anstelle einer.
Heptadecafluorodecylmethacrylat: Enthält eine längere fluorierte Alkylkette und eine Methacrylatgruppe.
Einzigartigkeit
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silan ist einzigartig aufgrund seiner Kombination aus einer fluorierten Alkylkette und einer Silangruppe, die sowohl Hydrophobie als auch die Fähigkeit bietet, starke kovalente Bindungen mit Oberflächen zu bilden. Dies macht es besonders nützlich für Anwendungen, die dauerhafte und chemisch resistente Beschichtungen erfordern .
Eigenschaften
IUPAC Name |
methoxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUMXSOKCFWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(CH3)2OCH3, C11H13F13OSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Silane, methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241206 | |
| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94237-08-8 | |
| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094237088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


